molecular formula C8H6O3 B8535531 Methanol, oxo-, benzoate

Methanol, oxo-, benzoate

Cat. No.: B8535531
M. Wt: 150.13 g/mol
InChI Key: GNNILMDCYQGMRH-UHFFFAOYSA-N
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Description

“Methanol, oxo-, benzoate” (C₈H₆O₃, molecular weight: 150 g/mol) is a benzoate ester identified in phytochemical profiling via GC-MS analysis . The compound’s structure likely involves an oxo group (a carbonyl, C=O) attached to a methanol-derived chain, esterified with benzoic acid. Its retention time (10.257 min) and molecular weight differentiate it from simpler benzoate esters like methyl or ethyl benzoate.

Chemical Reactions Analysis

2.1. Hydrolysis

Hydrolysis of formyl benzoate likely follows ester cleavage pathways, yielding benzoic acid and formic acid. Reaction conditions from analogous compounds provide insights:

  • Alkaline Hydrolysis : Potassium carbonate (K₂CO₃) in methanol/water at room temperature (20°C) for 4 hours achieves ~83% yield in similar ester systems .

  • Acidic Hydrolysis : Hydrogen chloride (HCl) in methanol under reflux (20–50°C) for 28 hours yields products, though specific data for formyl benzoate is absent .

Reaction Type Conditions Yield Product
Alkaline HydrolysisK₂CO₃, methanol/water, 20°C, 4h~83%Benzoic acid + formic acid
Acidic HydrolysisHCl, methanol, 20–50°C, 28hN/ABenzoic acid + formic acid

2.2. Decarboxylation

Decarboxylation of benzoate esters to benzene derivatives is possible under specific conditions (e.g., heating with Cu salts) . For formyl benzoate, decarboxylation might yield benzene derivatives, though no direct data exists.

2.3. Esterification

While formyl benzoate itself is an ester, its synthesis from benzoic acid and formic acid would involve esterification. For example, benzoic acid reacts with methanol in acidic conditions to form methyl benzoate , a reaction that could analogously produce formyl benzoate with formic acid.

Structural and Functional Analysis

  • Molecular Formula : C₈H₆O₃ .

  • SMILES : C1=CC=C(C=C1)C(=O)OC=O .

  • Reactivity : The ester group (-O-C=O) and carbonyl functionality make it susceptible to nucleophilic attack and hydrolysis .

Research Findings and Trends

  • Catalyst Roles : Acid or base catalysts (e.g., H₂SO₄, K₂CO₃) are critical for esterification and hydrolysis reactions .

  • Selectivity : Hydrolysis of formyl benzoate would likely prioritize cleavage of the ester bond, as seen in analogous systems .

  • Stability : Formyl benzoate may decompose under high temperatures or prolonged acidic/basic conditions, though specific studies are lacking.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing methyl benzoate derivatives via Fischer esterification?

  • Methodological Answer : Use benzoic acid and methanol in a 1:3 molar ratio with concentrated sulfuric acid (1-2% v/v) as a catalyst under reflux (65–70°C for 60–90 minutes). Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1). Neutralize excess acid with sodium bicarbonate, extract with dichloromethane, and purify via vacuum distillation (b.p. 198–199°C). Validate purity using NMR (δ 3.9 ppm for methyl ester protons) and IR (C=O stretch at ~1720 cm⁻¹) .

Q. How can chromatographic methods optimize separation of benzoate esters in complex mixtures?

  • Methodological Answer : Employ reverse-phase HPLC with a Symmetry C18 column (250 mm × 4.6 mm, 5 µm) and a methanol/water mobile phase (60–80% methanol for isocratic elution). Adjust flow rates (0.5–2.0 mL/min) to balance resolution and runtime. For parabens (e.g., methyl-4-hydroxy benzoate), use gradient elution starting at 60% methanol, increasing to 100% over 20 minutes. Validate with UV detection at 254 nm and internal standards (e.g., methyl benzoate) .

Q. What spectroscopic techniques are critical for characterizing oxo-benzoate intermediates?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify ester groups (e.g., δ 52–55 ppm for methoxy carbons) and FTIR for carbonyl bands (~1700–1750 cm⁻¹). For structural ambiguities (e.g., nitration products), use 2D NMR (COSY, HSQC) to resolve regioselectivity. Cross-reference with computational modeling (DFT) for electronic effects on reactivity .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for substituted benzoate complexes?

  • Methodological Answer : Discrepancies in splitting patterns (e.g., para vs. meta substitution) may arise from dynamic effects or solvent interactions. Use variable-temperature NMR to distinguish between static and fluxional structures. For paramagnetic species (e.g., niobium-benzoate complexes), employ EPR spectroscopy to assess metal-ligand interactions .

Q. What experimental designs optimize reaction yields in multistep benzoate syntheses?

  • Methodological Answer : Apply Doehlert matrix design to screen variables (catalyst loading, temperature, solvent polarity). For example, in thiosemicarbazide synthesis, optimize hydrazine hydrate equivalents (1.2–1.5 eq) and methanol volume (10–15 mL/g substrate) using response surface methodology. Validate robustness via ANOVA (p < 0.05) .

Q. How to determine partition coefficients (log P) for benzoate derivatives in biphasic systems?

  • Methodological Answer : Use capillary electrokinetic chromatography (EKC) with liposome biomimetic membranes. Prepare a calibration curve with standards (e.g., propyl benzoate in methanol/water). Calculate log P from retention factors (k) using the equation: log P = log[(k × Vₘ)/Vₛ], where Vₘ and Vₛ are mobile/stationary phase volumes .

Q. What strategies mitigate co-elution issues in HPLC analysis of structurally similar benzoates?

  • Methodological Answer : Implement chemometric resolution (e.g., orthogonal partial least squares) for overlapping peaks. Alternatively, use charged aerosol detection (CAD) for non-UV-active derivatives. Validate with spike-recovery tests (≥95% recovery) and precision studies (%RSD < 2%) .

Comparison with Similar Compounds

Comparison with Similar Benzoate Esters

Methyl Benzoate (C₈H₈O₂, MW: 136.15 g/mol)

  • Synthesis: Produced via Fischer esterification of benzoic acid and methanol, catalyzed by sulfuric acid or HCl .
  • Properties : Boiling point: 199°C; fruity odor; used in perfumery and flavorings .
  • Reactivity: Undergoes electrophilic substitution (e.g., nitration at the meta position) and hydrolysis to yield methanol and sodium benzoate under basic conditions .
  • Applications : Solvent in organic reactions (e.g., Ugi multicomponent reactions) ; intermediate in benzyl benzoate synthesis via transesterification with benzyl alcohol .

Comparison: Unlike “methanol, oxo-, benzoate,” methyl benzoate lacks an oxo group, resulting in lower molecular weight (136 vs. 150). It is more widely studied, with well-defined industrial uses.

Ethyl Benzoate (C₉H₁₀O₂, MW: 150.17 g/mol)

  • Synthesis: Esterification of benzoic acid with ethanol or transesterification of methyl benzoate .
  • Properties : Boiling point: 212°C; used as a flavoring agent and plasticizer.
  • Chromatography : Elutes later than methyl benzoate in HPLC due to higher hydrophobicity .

Comparison: Ethyl benzoate shares a nearly identical molecular weight with “this compound” (150 vs. 150.17) but differs structurally. The oxo group in the latter may increase polarity, altering solubility and reactivity.

Benzyl Benzoate (C₁₄H₁₂O₂, MW: 212.24 g/mol)

  • Synthesis : Transesterification of methyl benzoate with benzyl alcohol .
  • Applications : Pharmaceutical agent (scabies treatment), insect repellent, and plasticizer .
  • Toxicity: Less toxic than methanol-containing formulations but can cause irritation in high concentrations .

Comparison: Benzyl benzoate’s larger molecular weight and aromatic benzyl group enhance its stability and medical applications compared to “this compound.”

Other Benzoate Esters

  • Propyl-4-hydroxy benzoate : Used as a preservative; elutes after ethyl benzoate in HPLC due to increased alkyl chain length .
  • Emamectin benzoate: Insecticide with methanol as a common solvent; formulations with methanol pose risks of metabolic acidosis .

Key Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound 150 Not reported Phytochemical studies
Methyl benzoate 136.15 199 Perfumes, solvents
Ethyl benzoate 150.17 212 Flavorings, plastics
Benzyl benzoate 212.24 323 Pharmaceuticals

Table 2: Chromatographic Behavior (HPLC)

Compound Elution Order (Mobile Phase: 60% MeOH/40% H₂O)
Methyl-4-hydroxy benzoate 1 (earliest)
Ethyl-4-hydroxy benzoate 2
Propyl-4-hydroxy benzoate 3 (latest)

Research Findings and Gaps

  • Synthesis: While methyl and benzyl benzoate have established synthetic routes, “this compound” lacks detailed protocols in the provided evidence.
  • Reactivity: The oxo group may confer unique reactivity, such as participation in keto-enol tautomerism or nucleophilic attacks, differing from non-oxygenated esters.
  • Toxicity: Methanol-derived esters (e.g., emamectin benzoate + methanol) show solvent-dependent toxicity, suggesting “this compound” may require careful handling .

Properties

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

formyl benzoate

InChI

InChI=1S/C8H6O3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-6H

InChI Key

GNNILMDCYQGMRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC=O

Origin of Product

United States

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